1-(4,5-dichloro-1H-indol-3-yl)-ethanone

Catalog No.
S15905959
CAS No.
M.F
C10H7Cl2NO
M. Wt
228.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4,5-dichloro-1H-indol-3-yl)-ethanone

Product Name

1-(4,5-dichloro-1H-indol-3-yl)-ethanone

IUPAC Name

1-(4,5-dichloro-1H-indol-3-yl)ethanone

Molecular Formula

C10H7Cl2NO

Molecular Weight

228.07 g/mol

InChI

InChI=1S/C10H7Cl2NO/c1-5(14)6-4-13-8-3-2-7(11)10(12)9(6)8/h2-4,13H,1H3

InChI Key

ADWXRSCMMGXVQA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=C1C(=C(C=C2)Cl)Cl

1-(4,5-dichloro-1H-indol-3-yl)-ethanone is a synthetic organic compound with the molecular formula C11H8Cl2N2OC_{11}H_{8}Cl_{2}N_{2}O and a molecular weight of approximately 239.10 g/mol. This compound features an indole ring substituted with two chlorine atoms at positions 4 and 5, along with an ethanone group at position 1. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

The structural characteristics of 1-(4,5-dichloro-1H-indol-3-yl)-ethanone can be represented by its IUPAC name, which highlights the specific arrangement of atoms within the molecule. The indole moiety is known for its significance in various biological systems and serves as a core structure for many natural products and pharmaceuticals.

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The chloro groups can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

These reactions allow for the modification of the compound's structure, leading to derivatives that may exhibit different properties and activities.

The biological activity of 1-(4,5-dichloro-1H-indol-3-yl)-ethanone is primarily attributed to its interaction with various molecular targets in biological systems. Indole derivatives are known to exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity: Some studies suggest that compounds containing indole structures can possess antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anticancer Properties: Certain indole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially influencing processes such as inflammation or cell signaling .

The synthesis of 1-(4,5-dichloro-1H-indol-3-yl)-ethanone can be achieved through several methods:

  • Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a suitable carbonyl compound under acidic conditions to form the indole ring.
  • Acylation Reaction: A common approach is to acylate 4,5-dichloroindole using acetyl chloride or another acylating agent in the presence of a base to yield 1-(4,5-dichloro-1H-indol-3-yl)-ethanone .

These synthetic routes often require careful control of reaction conditions (temperature, solvents) to optimize yield and purity.

1-(4,5-dichloro-1H-indol-3-yl)-ethanone has several potential applications:

  • Pharmaceutical Development: Given its biological activity, this compound may serve as a lead structure in drug discovery for antimicrobial or anticancer agents.
  • Chemical Research: It can be utilized in studies focusing on indole chemistry and the development of new synthetic methodologies.

Studies on the interactions of 1-(4,5-dichloro-1H-indol-3-yl)-ethanone with biological targets are essential for understanding its mechanism of action. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Biochemical Assays: Conducting assays to determine the effects on cellular pathways or enzyme activities.

Such research is crucial for elucidating the compound's potential therapeutic effects and guiding further development.

Several compounds share structural similarities with 1-(4,5-dichloro-1H-indol-3-yl)-ethanone. Here are some notable examples:

Compound NameStructure FeaturesUnique Attributes
2-(5-Methoxy-1H-indol-3-yl)ethanamineContains a methoxy group instead of chloroLacks chlorine substitution
2-Chloro-1-(6-methoxy-tetrahydroquinolin)ethanoneTetrahydroquinoline ring structureDifferent heterocyclic framework
1-(7-Methoxyindol-3-yl)ethanoneMethoxy group at position 7Variation in methoxy position

Uniqueness

The uniqueness of 1-(4,5-dichloro-1H-indol-3-y)ethanone lies in its combination of both chloro and ethanone functional groups on the indole ring. This specific arrangement provides distinct chemical reactivity and biological activity compared to other indole derivatives .

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

226.9904692 g/mol

Monoisotopic Mass

226.9904692 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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